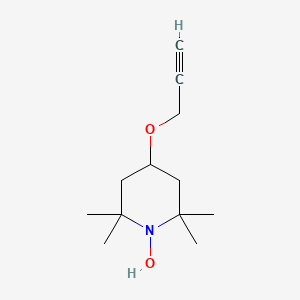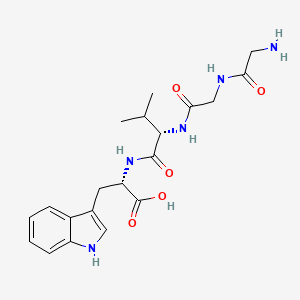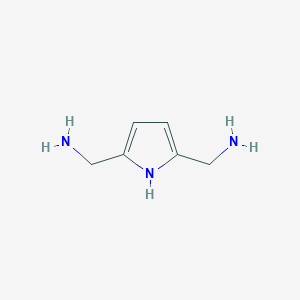
12-(Cbz-amino)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Cbz-amino)dodecanoic acid: is a derivative of dodecanoic acid, where a carbobenzoxy (Cbz) group is attached to the amino group at the 12th position of the dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with dodecanoic acid.
Protection of Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group.
Reaction Conditions: The reaction typically involves the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry:
Biology:
Biomolecule Synthesis: Utilized in the synthesis of biomolecules due to its ability to form stable amide bonds.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming stable complexes with the active sites.
Comparison with Similar Compounds
12-Aminododecanoic Acid: Similar in structure but lacks the Cbz protection group.
11-Aminoundecanoic Acid: Another amino acid derivative used in polymer production.
Uniqueness:
Stability: The Cbz group provides additional stability, making it more suitable for certain synthetic applications.
Properties
Molecular Formula |
C20H31NO4 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
12-(phenylmethoxycarbonylamino)dodecanoic acid |
InChI |
InChI=1S/C20H31NO4/c22-19(23)15-11-6-4-2-1-3-5-7-12-16-21-20(24)25-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17H2,(H,21,24)(H,22,23) |
InChI Key |
QENTWRVYFIAEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
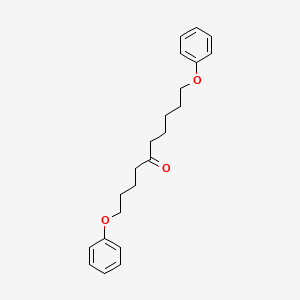
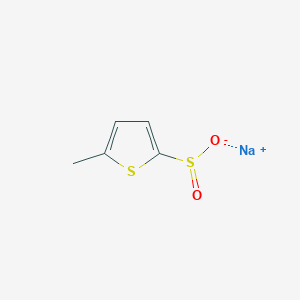
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)

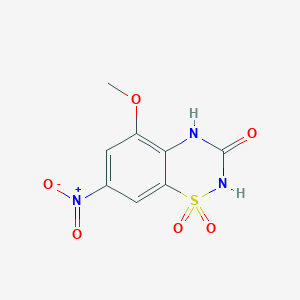

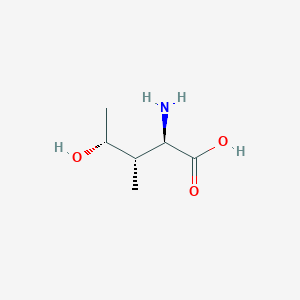
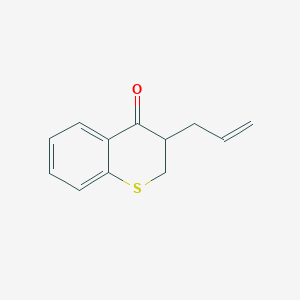
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
